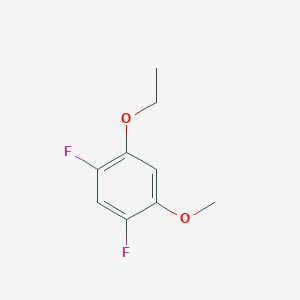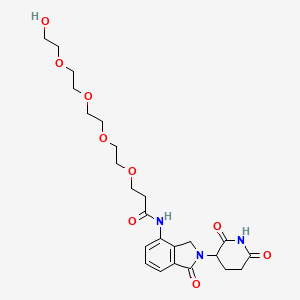
Lenalidomide-CO-PEG5-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-CO-PEG5-OH is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker. This compound is designed to enhance the solubility and bioavailability of lenalidomide, making it more effective for various therapeutic applications. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG5-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions, including bromination, cyclization, and hydrogenation . The PEG linker is then attached to lenalidomide through a coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets stringent quality standards .
化学反应分析
Types of Reactions
Lenalidomide-CO-PEG5-OH undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, bromine for bromination, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of lenalidomide, which can have different pharmacological properties .
科学研究应用
Lenalidomide-CO-PEG5-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound to study PEGylation and its effects on drug solubility and stability.
Biology: Investigated for its potential to modulate immune responses and inhibit angiogenesis.
Medicine: Explored as a therapeutic agent for treating hematologic malignancies and solid tumors.
Industry: Utilized in the development of novel drug delivery systems and formulations .
作用机制
Lenalidomide-CO-PEG5-OH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the activity of T cells and natural killer cells, leading to increased immune response against cancer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Direct Cytotoxicity: Induces apoptosis in cancer cells by modulating various signaling pathways .
相似化合物的比较
Lenalidomide-CO-PEG5-OH is unique due to its PEGylation, which enhances its solubility and bioavailability compared to other lenalidomide derivatives. Similar compounds include:
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
Lenalidomide: The base compound without PEGylation, used widely in clinical settings
Conclusion
This compound represents a significant advancement in the field of drug development, offering improved solubility and bioavailability while retaining the therapeutic benefits of lenalidomide. Its diverse applications in chemistry, biology, medicine, and industry make it a valuable compound for ongoing research and development.
属性
分子式 |
C24H33N3O9 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C24H33N3O9/c28-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)25-19-3-1-2-17-18(19)16-27(24(17)32)20-4-5-21(29)26-23(20)31/h1-3,20,28H,4-16H2,(H,25,30)(H,26,29,31) |
InChI 键 |
GVAYSSVTXWMBBA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


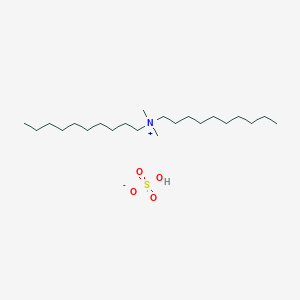
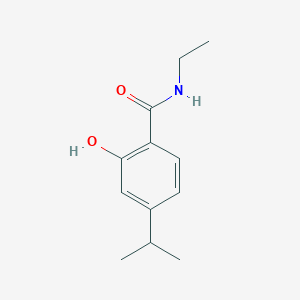
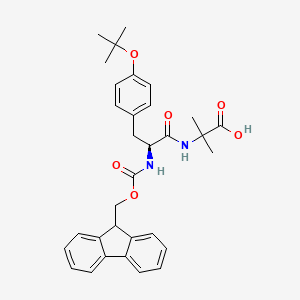
![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)
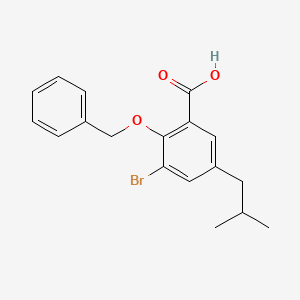
![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
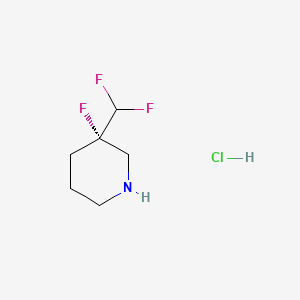
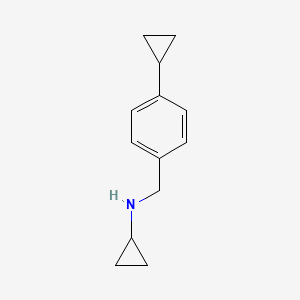
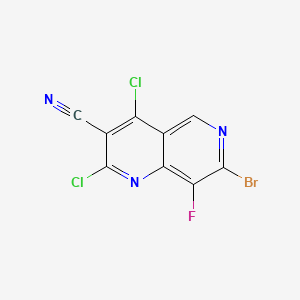
![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)

![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
